4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Description
Properties
IUPAC Name |
4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNOS/c26-18-12-9-17(10-13-18)11-14-22-20-15-16-29-25(20)21-7-4-8-23(24(21)27-22)28-19-5-2-1-3-6-19/h1-14H,15-16H2/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCZVNAFWZTWBH-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)/C=C/C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: The thienoquinoline core can be synthesized through a cyclization reaction involving a suitable thiophene derivative and an aniline derivative under acidic or basic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a halogenated precursor reacts with a styrene derivative in the presence of a palladium catalyst.
Substitution with the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thienoquinoline core.
Attachment of the Phenoxy Group: The phenoxy group can be attached via an etherification reaction, where a phenol derivative reacts with the thienoquinoline core in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives such as dihydroquinolines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens, nitro groups, or alkyl groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nitro compounds, alkyl halides, suitable solvents (e.g., dichloromethane, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines. Substitution reactions can lead to a variety of substituted thienoquinoline derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Studies indicate that thienoquinoline derivatives exhibit significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines, including pancreatic cancer cells. For instance, a derivative related to this compound demonstrated efficacy in reducing tumor volume in vivo models .
- Antiviral Activity
- Enzyme Inhibition
Case Studies
- Pancreatic Cancer Cell Migration Inhibition
- HIV Reverse Transcriptase Inhibition
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with DNA or proteins, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
The thieno[3,2-c]quinoline scaffold is shared among analogs, but substituent variations significantly influence properties:
Key Observations:
- Positional Isomerism: The 8-phenoxy analog differs from the target compound’s 6-phenoxy group.
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound may enhance π-π stacking and metabolic stability compared to dichlorophenyl (higher lipophilicity) or benzyloxy (bulkier, less electronegative) analogs .
- Biological Activity: Compounds with the thieno[3,2-c]quinoline core (e.g., 6a–e) exhibit antiproliferative activity against RET-dependent cancers, suggesting the scaffold’s critical role in kinase inhibition .
Physicochemical Properties
Key Observations:
- The dichlorophenyl analog’s higher molecular weight and logP suggest reduced aqueous solubility, which may limit bioavailability .
Biological Activity
The compound 4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a novel synthetic derivative with potential therapeutic applications, particularly in oncology. Its structure suggests it may interact with various biological targets, primarily in cancer treatment. This article reviews its biological activity based on recent studies, highlighting its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships.
Chemical Structure
The compound's chemical structure is characterized by a thienoquinoline core with a phenoxy group and a fluorinated ethylene side chain. This unique configuration may influence its biological properties.
Antiproliferative Effects
Recent investigations have demonstrated that derivatives of thienoquinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the phenyl and quinoline moieties can enhance the activity against specific kinases associated with tumor growth.
- c-Met Kinase Inhibition :
-
Cancer Cell Lines Tested :
- The compound has been tested against several human cancer cell lines including:
- A549 (lung cancer)
- H460 (lung cancer)
- HT-29 (colon cancer)
- MKN-45 (gastric cancer)
- U87MG (glioblastoma)
- Results indicated that most derivatives exhibited moderate to excellent antiproliferative activity across these cell lines .
- The compound has been tested against several human cancer cell lines including:
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Tyrosine Kinase Inhibition : By inhibiting receptor tyrosine kinases like c-Met, the compound may disrupt signaling pathways essential for tumor growth and metastasis.
- Apoptotic Induction : Some studies suggest that thienoquinoline derivatives can induce apoptosis in cancer cells through modulation of BCL-2 family proteins .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. Key findings include:
- Substituent Variations : The presence of electron-withdrawing groups such as fluorine at specific positions on the phenyl ring enhances biological activity.
- Linker Modifications : Variations in the linker connecting the quinoline and phenoxy groups can significantly affect both potency and selectivity towards different cancer types .
Case Studies
Several case studies illustrate the potential of thienoquinoline derivatives:
- Study 1 : A series of compounds were synthesized and evaluated for their antiproliferative effects against A549 and HT-29 cell lines. The most potent compound showed over 80% inhibition at low micromolar concentrations.
- Study 2 : Another investigation focused on the pharmacokinetics and toxicity profiles of these compounds in vivo, demonstrating favorable absorption and low toxicity at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
